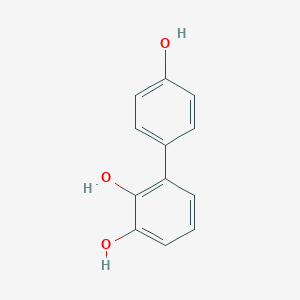
(1,1'-Biphenyl)-2,3,4'-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1'-Biphenyl)-2,3,4'-triol, also known as BPT, is a phenolic compound that has gained attention in recent years due to its potential applications in various fields of science. BPT is a derivative of biphenyl, which is a common organic compound that consists of two benzene rings connected by a single bond. BPT has three hydroxyl groups attached to its structure, which makes it a potent antioxidant and free radical scavenger.
Mécanisme D'action
(1,1'-Biphenyl)-2,3,4'-triol exerts its antioxidant and free radical scavenging activities by donating hydrogen atoms to reactive oxygen species (ROS) and other free radicals. (1,1'-Biphenyl)-2,3,4'-triol can also chelate metal ions such as iron and copper, which are involved in the generation of ROS. (1,1'-Biphenyl)-2,3,4'-triol has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
(1,1'-Biphenyl)-2,3,4'-triol has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that (1,1'-Biphenyl)-2,3,4'-triol can protect cells from oxidative stress and DNA damage. (1,1'-Biphenyl)-2,3,4'-triol has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that (1,1'-Biphenyl)-2,3,4'-triol can reduce inflammation and oxidative stress in animal models of disease. (1,1'-Biphenyl)-2,3,4'-triol has also been shown to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1,1'-Biphenyl)-2,3,4'-triol is its potent antioxidant and free radical scavenging activity. (1,1'-Biphenyl)-2,3,4'-triol can be used as a positive control in experiments that involve the measurement of oxidative stress and ROS generation. (1,1'-Biphenyl)-2,3,4'-triol is also relatively stable and can be stored for long periods of time. However, one of the limitations of (1,1'-Biphenyl)-2,3,4'-triol is its low solubility in water, which can make it difficult to use in aqueous systems. (1,1'-Biphenyl)-2,3,4'-triol also has a relatively short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on (1,1'-Biphenyl)-2,3,4'-triol. One direction is the development of novel (1,1'-Biphenyl)-2,3,4'-triol derivatives with improved solubility and bioavailability. Another direction is the investigation of the role of (1,1'-Biphenyl)-2,3,4'-triol in the gut microbiome and its potential as a prebiotic. (1,1'-Biphenyl)-2,3,4'-triol can also be used as a building block for the synthesis of novel materials with potential applications in catalysis and energy storage. Finally, more studies are needed to elucidate the mechanism of action of (1,1'-Biphenyl)-2,3,4'-triol and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
(1,1'-Biphenyl)-2,3,4'-triol can be synthesized in various ways, but the most common method is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as DMF or toluene, and the product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
(1,1'-Biphenyl)-2,3,4'-triol has been extensively studied for its potential applications in various fields of science, including medicine, biochemistry, and materials science. In medicine, (1,1'-Biphenyl)-2,3,4'-triol has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In biochemistry, (1,1'-Biphenyl)-2,3,4'-triol has been used as a model compound to study the antioxidant activity of phenolic compounds. In materials science, (1,1'-Biphenyl)-2,3,4'-triol has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.
Propriétés
Numéro CAS |
120728-35-0 |
|---|---|
Nom du produit |
(1,1'-Biphenyl)-2,3,4'-triol |
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,13-15H |
Clé InChI |
NPGGQLOIUYMASZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
Autres numéros CAS |
120728-35-0 |
Synonymes |
[1,1-Biphenyl]-2,3,4-triol (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



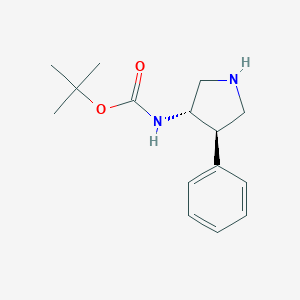
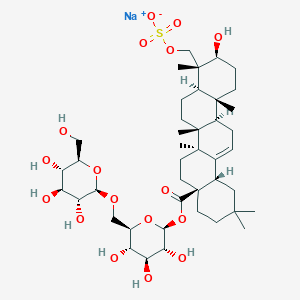
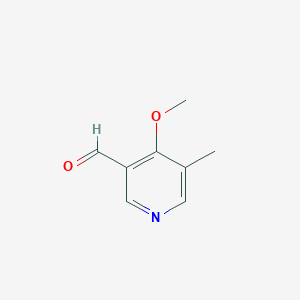

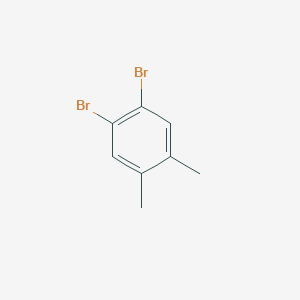
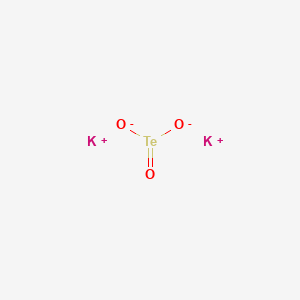
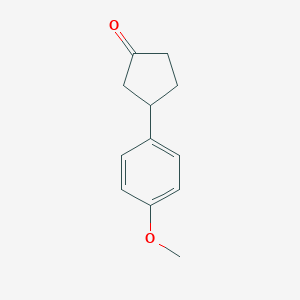


![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)
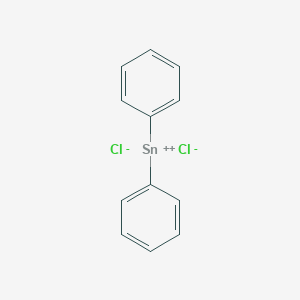


![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)